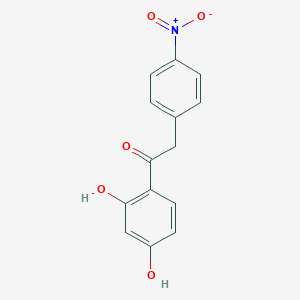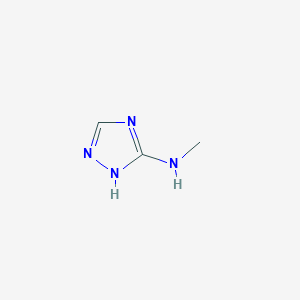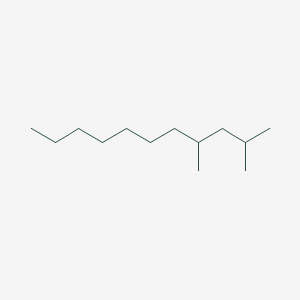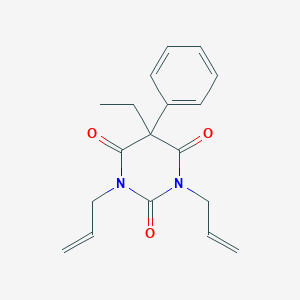
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid (DEPB) is a barbiturate derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DEPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.36 g/mol. The compound has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is not fully understood. However, it is believed that the compound acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is thought to bind to the GABA receptor, which leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been shown to induce sedation and hypnosis in animals, indicating its potential use as an anesthetic and sedative agent. Additionally, 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid also has a low toxicity profile, making it a safe option for use in animal studies. However, one limitation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid. One area of interest is the development of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety. Another potential direction is the investigation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid's antioxidant properties for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid and its potential interactions with other drugs and compounds.
Synthesemethoden
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid can be synthesized by reacting diallylmalonic acid with ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields a mixture of four isomers, which can be separated and purified using chromatography techniques. The synthesis of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is a relatively simple process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anticonvulsant, sedative, and hypnotic effects, making it a promising candidate for the treatment of various neurological disorders. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been investigated for its potential use as an anesthetic and analgesic agent. The compound has been shown to have a low toxicity profile, making it a safe option for medical applications.
Eigenschaften
CAS-Nummer |
16846-63-2 |
|---|---|
Produktname |
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid |
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-ethyl-5-phenyl-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c1-4-12-19-15(21)18(6-3,14-10-8-7-9-11-14)16(22)20(13-5-2)17(19)23/h4-5,7-11H,1-2,6,12-13H2,3H3 |
InChI-Schlüssel |
YFLJPNVUFFTRPL-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

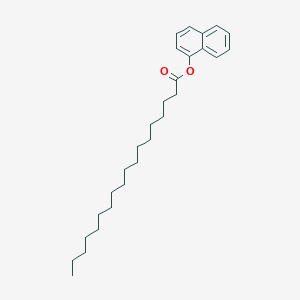

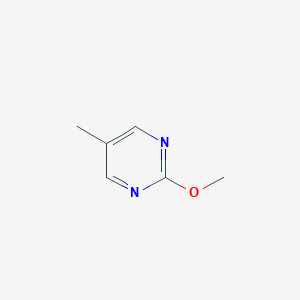
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

